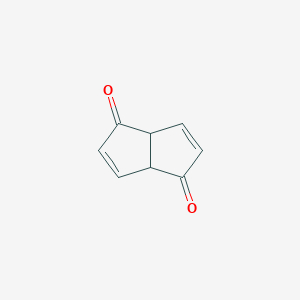
3a,6a-Dihydropentalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,6a-Dihydropentalene-1,4-dione is a useful research compound. Its molecular formula is C8H6O2 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
3a,6a-Dihydropentalene-1,4-dione (C8H6O2) features a diketone structure that contributes to its reactivity and utility in synthetic chemistry. The compound exhibits interesting electronic properties due to its conjugated system, making it a candidate for various applications in organic electronics and photochemistry .
Organic Synthesis
1. Synthesis of Functionalized Derivatives:
this compound serves as a precursor for the synthesis of various functionalized derivatives. For example, it can be transformed into fluorinated analogs that act as strong electron acceptors in donor-acceptor systems. These derivatives have been explored for their potential use in organic photovoltaic devices .
2. Ligand Formation:
The compound has been studied for its ability to form ligands with transition metals. Its dianionic derivatives have shown promise in creating stable complexes that can be utilized in catalysis and materials science. The study of pentalenide complexes has highlighted their unique structural and electronic properties, which are beneficial for developing new catalytic systems .
Material Science Applications
1. Organic Electronics:
Due to its electron-accepting properties, this compound and its derivatives are being researched for applications in organic electronics. The integration of these compounds into organic light-emitting diodes (OLEDs) and organic solar cells can enhance device performance through improved charge transport and stability .
2. Photochemical Applications:
The diketone structure allows for photochemical transformations that can be harnessed in photopolymerization processes or as intermediates in the synthesis of more complex organic materials. Research has indicated that modifications to the dihydropentalene framework can lead to materials with desirable optical properties .
Medicinal Chemistry
1. Antioxidant Activity:
Studies have suggested that compounds related to this compound exhibit antioxidant properties. This aspect is crucial for developing pharmaceuticals aimed at combating oxidative stress-related diseases. The ability to modify the compound's structure could lead to more potent antioxidant agents .
2. Potential Drug Development:
The structural versatility of this compound makes it a candidate for drug development. Its derivatives are being evaluated for biological activity against various targets, including cancer cells and microbial pathogens. The diketone moiety is known to interact with biological systems, which may lead to new therapeutic agents .
Case Studies
Propriétés
Numéro CAS |
4945-71-5 |
|---|---|
Formule moléculaire |
C8H6O2 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
3a,6a-dihydropentalene-1,4-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-1-5-6(7)2-4-8(5)10/h1-6H |
Clé InChI |
OHMSVTZRGLRQNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C2C1C(=O)C=C2 |
SMILES canonique |
C1=CC(=O)C2C1C(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















